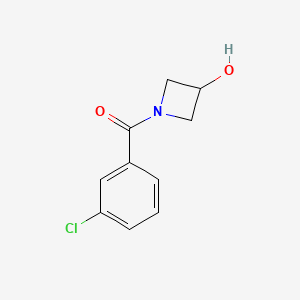

1-(3-Chlorobenzoyl)azetidin-3-ol

描述

1-(3-Chlorobenzoyl)azetidin-3-ol is a chemical compound with the molecular formula C10H10ClNO2 and a molecular weight of 211.65 g/mol It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and a chlorobenzoyl group attached to it

准备方法

The synthesis of 1-(3-Chlorobenzoyl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of 1,3-aminopropanols to form azetidines. This process can be facilitated by the use of a modified Mitsunobu reaction . Another approach involves the reduction of azetidin-2-ones with diborane, followed by cyclization to yield the desired azetidine derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

化学反应分析

1-(3-Chlorobenzoyl)azetidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

Substitution: The chlorobenzoyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

1-(3-Chlorobenzoyl)azetidin-3-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a subject of study in biological research, particularly in understanding its interactions with biological molecules.

Industry: Used in the production of various chemical products and materials.

作用机制

The mechanism of action of 1-(3-Chlorobenzoyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. The azetidine ring and the chlorobenzoyl group play crucial roles in its reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

1-(3-Chlorobenzoyl)azetidin-3-ol can be compared with other azetidine derivatives and chlorobenzoyl compounds. Similar compounds include:

1-(4-Chlorobenzoyl)azetidin-3-ol: Similar structure but with the chlorine atom in a different position.

1-(3-Bromobenzoyl)azetidin-3-ol: Similar structure but with a bromine atom instead of chlorine.

1-(3-Chlorobenzoyl)azetidin-2-ol: Similar structure but with the hydroxyl group in a different position. These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their structures.

生物活性

1-(3-Chlorobenzoyl)azetidin-3-ol is a synthetic compound belonging to the azetidine class of heterocycles, which has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its mechanisms, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound can be represented structurally as follows:

This compound features a chlorobenzoyl group attached to an azetidine ring, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The compound has been studied for its potential role in:

- Inhibition of Enzymatic Activity : It may act as an inhibitor of specific enzymes involved in cancer cell proliferation.

- Modulation of Cell Signaling Pathways : The compound can influence pathways related to apoptosis and cell cycle regulation, particularly in cancer cells.

Anticancer Activity

Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of MCF-7 breast cancer cells with IC50 values comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10–33 | Tubulin destabilization |

| MDA-MB-231 | 23–33 | Colchicine-binding site inhibition |

These findings indicate that the compound may effectively disrupt microtubule dynamics, a critical process in cell division.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It was evaluated against several bacterial strains, including:

- Staphylococcus aureus

- Bacillus anthracis

- Candida albicans

Results indicated that this compound possesses significant antimicrobial properties, with structure-activity relationship (SAR) studies suggesting that modifications to the azetidine core can enhance efficacy against these pathogens.

Case Studies

- Antiproliferative Effects : A study published in PMC highlighted the efficacy of azetidine derivatives, including this compound, in inhibiting tubulin polymerization in MCF-7 cells. Flow cytometry analysis revealed that treated cells were arrested in the G2/M phase, leading to apoptosis .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of azetidinone derivatives, where this compound demonstrated potent activity against both bacterial and fungal strains. The study emphasized the importance of specific functional groups in enhancing biological activity .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(3-Chlorobenzoyl)azetidin-3-ol, and what are the critical reaction parameters?

The synthesis of this compound typically involves coupling azetidin-3-ol with a 3-chlorobenzoyl derivative. A general procedure (derived from analogous compounds) includes:

- Step 1 : Activation of 3-chlorobenzoic acid to its acyl chloride using thionyl chloride (SOCl₂).

- Step 2 : Reaction of the acyl chloride with azetidin-3-ol under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C.

- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).

Critical parameters include temperature control to avoid epimerization and moisture-free conditions to prevent hydrolysis of the acyl chloride. Structural confirmation requires NMR (¹H/¹³C) and mass spectrometry .

Q. How can researchers characterize the purity and stereochemistry of this compound?

- Nuclear Magnetic Resonance (NMR) : Key signals include the azetidine ring protons (δ ~3.4–4.6 ppm for CH₂ and OH groups) and aromatic protons from the 3-chlorobenzoyl moiety (δ ~7.3–7.8 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165–170 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Look for [M+H]⁺ at m/z 212.05 (C₁₀H₁₀ClNO₂).

- Chiral HPLC : To resolve enantiomers (if applicable), use a Chiralpak IA column with hexane/isopropanol (90:10) .

Q. What are the recommended storage conditions and stability profiles for this compound?

Store at 2–8°C in airtight, light-protected containers under inert gas (argon/nitrogen). The compound is hygroscopic and prone to oxidation; stability tests indicate <5% degradation over 6 months under these conditions. Avoid aqueous solutions at neutral/basic pH due to potential hydrolysis of the benzoyl group .

Advanced Research Questions

Q. How does the 3-chlorobenzoyl group influence the compound’s reactivity in downstream functionalization?

The electron-withdrawing chlorine atom activates the benzoyl group for nucleophilic aromatic substitution (e.g., with amines or thiols) but may hinder electrophilic reactions (e.g., Friedel-Crafts). Computational studies (DFT) suggest the meta-chloro position minimizes steric hindrance, enabling regioselective modifications. For example, Suzuki coupling at the 3-chlorophenyl ring requires Pd catalysts with bulky ligands (e.g., SPhos) .

Q. What mechanistic insights exist for the neuroprotective activity of azetidin-3-ol derivatives like this compound?

In vivo studies on structurally related compounds (e.g., T-817MA) show neuroprotection via mitochondrial dynamics modulation and Sirt1/Arc pathway activation. For this compound, hypothesized mechanisms include:

- Inhibition of oxidative stress through ROS scavenging.

- Interaction with NMDA receptors, reducing glutamate excitotoxicity.

Validation requires knock-out models (e.g., Sirt1⁻/⁻ mice) and ROS assays (DCFH-DA probe) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC₅₀ values or target selectivity may arise from:

- Enantiomeric impurities : Use chiral resolution (see FAQ 2) to isolate active enantiomers.

- Assay conditions : Standardize cell lines (e.g., SH-SY5Y vs. PC12) and incubation times.

- Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to identify rapid degradation pathways .

Q. What computational strategies are effective for predicting the compound’s binding modes to biological targets?

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide with crystal structures of target proteins (e.g., Bcl-2 or NMDA receptors).

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and water-mediated interactions.

- QSAR Models : Train on azetidine derivatives with known activity to predict ADMET properties .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

Key issues include:

- Low yields in coupling steps : Optimize stoichiometry (1.2 eq acyl chloride) and use flow chemistry for better heat management.

- Purification difficulties : Replace column chromatography with recrystallization (methanol/dichloromethane, 1:10 v/v) .

- Toxicity of intermediates : Replace THF with 2-MeTHF (less toxic, biodegradable) .

Q. Methodological Notes

- Synthetic Protocols : Always validate reaction progress with TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

- Analytical Cross-Check : Compare NMR data with structurally similar compounds (e.g., 1-(3-chlorobenzoyl)piperazine) to confirm assignments .

- Safety : Use fume hoods and PPE (nitrile gloves, goggles) due to potential irritancy of azetidin-3-ol derivatives .

属性

IUPAC Name |

(3-chlorophenyl)-(3-hydroxyazetidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO2/c11-8-3-1-2-7(4-8)10(14)12-5-9(13)6-12/h1-4,9,13H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHGLTAQTUWSMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=CC=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。